molecular formula C19H18F3N3 B6420750 N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine CAS No. 881932-81-6

N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine

Cat. No.: B6420750
CAS No.: 881932-81-6
M. Wt: 345.4 g/mol
InChI Key: GQKGODGPBWJMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a trifluoromethyl group and a benzene ring substituted with a dimethylamino group

Properties

IUPAC Name

4-N,4-N-dimethyl-1-N-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3/c1-12-10-17(24-14-5-7-15(8-6-14)25(2)3)16-9-4-13(19(20,21)22)11-18(16)23-12/h4-11H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKGODGPBWJMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Benzene-1,4-diamine: The final step involves the coupling of the quinoline derivative with benzene-1,4-diamine under basic conditions, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antimalarial Activity

One of the primary applications of N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine is in the field of antimalarial drug development. Research has shown that compounds with similar structures exhibit potent inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies indicate that this compound could inhibit the dihydroorotate dehydrogenase (DHODH) enzyme, which is crucial for pyrimidine biosynthesis in P. falciparum .

Case Study: Inhibition Studies

A study demonstrated that derivatives of quinoline compounds showed IC50 values ranging from 0.077 μM to over 100 μM against PfDHODH, indicating a strong correlation between structural modifications and biological activity . The specific activity of this compound remains to be fully characterized but suggests potential as an effective antimalarial agent.

Other Biological Activities

Beyond antimalarial properties, there is emerging interest in the broader biological activities of quinoline derivatives. These compounds have been investigated for their roles in:

  • Anticancer Activity : Certain quinoline derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Research indicates potential effectiveness against various bacterial strains.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insights into how modifications to the quinoline structure affect biological activity. For instance, variations in substituents on the benzene ring can significantly alter potency and selectivity against target enzymes .

Compound NameIC50 (μM)Target Enzyme
Compound A0.077DHODH
Compound B0.150DHODH
This compoundTBDTBD

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on Activity
Trifluoromethyl GroupIncreased potency
Dimethyl SubstitutionEnhanced selectivity
Benzene Ring VariationsAltered bioavailability

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to potential anticancer activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-dimethyl-N4-(quinolin-4-yl)benzene-1,4-diamine: Lacks the trifluoromethyl and methyl groups, resulting in different chemical properties and biological activities.

    N1,N1-dimethyl-N4-[2-methyl-quinolin-4-yl]benzene-1,4-diamine: Lacks the trifluoromethyl group, which affects its lipophilicity and potential biological interactions.

    N1,N1-dimethyl-N4-[7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine: Lacks the methyl group, which can influence its chemical reactivity and biological activity.

Uniqueness

N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine is unique due to the combination of the trifluoromethyl group, which enhances its lipophilicity and potential biological activity, and the methyl group, which can influence its chemical reactivity. This combination of functional groups makes it a valuable compound for various scientific research applications.

Biological Activity

N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C21H24F3N3\text{C}_{21}\text{H}_{24}\text{F}_3\text{N}_3

This structure features a dimethylamino group and a trifluoromethyl-substituted quinoline moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism primarily involves interference with bacterial DNA synthesis by inhibiting topoisomerase enzymes. This disruption leads to bacterial cell death, making these compounds effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also shown potential as an anticancer agent. Quinoline derivatives are known to inhibit various proteins involved in cancer cell proliferation, such as topoisomerase II and protein kinases. This inhibition can induce apoptosis and cell cycle arrest in cancer cells . Furthermore, some studies suggest that these compounds may affect mitochondrial function, leading to enhanced cytotoxicity against tumor cells .

In Vitro Studies

A study evaluated the in vitro antimalarial activity of related quinoline derivatives against chloroquine-sensitive and resistant strains of Plasmodium falciparum. The results demonstrated that modifications to the quinoline structure significantly influenced the potency of these compounds against malaria parasites .

Case Studies

  • Antibacterial Efficacy : A series of experiments reported that compounds similar to this compound exhibited strong antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group was found to enhance this activity significantly .
  • Anticancer Activity : In a laboratory setting, derivatives of this compound were tested on different cancer cell lines. The results indicated a marked decrease in cell viability and induced apoptosis in several types of cancer cells, showcasing its potential as a chemotherapeutic agent .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntibacterialStaphylococcus aureusInhibition of DNA synthesis
AntibacterialEscherichia coliDisruption of topoisomerase activity
AntimalarialPlasmodium falciparumInterference with nucleic acid synthesis
AnticancerVarious cancer cell linesInhibition of topoisomerase II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.